2-amino-8-(3,5-dichlorophenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
CAS No.:
Cat. No.: VC15025290
Molecular Formula: C17H10Cl2N4O2
Molecular Weight: 373.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H10Cl2N4O2 |
|---|---|
| Molecular Weight | 373.2 g/mol |
| IUPAC Name | 2-amino-8-(3,5-dichlorophenyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
| Standard InChI | InChI=1S/C17H10Cl2N4O2/c18-9-5-10(19)7-11(6-9)22-3-1-14-12(16(22)24)8-13-15(21-14)2-4-23(20)17(13)25/h1-8H,20H2 |
| Standard InChI Key | RPYHANRPCDJCSR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C(=O)C2=C1N=C3C=CN(C(=O)C3=C2)C4=CC(=CC(=C4)Cl)Cl)N |
Introduction
Molecular Structure and Physicochemical Properties
The core structure of 2-amino-8-(3,5-dichlorophenyl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione consists of a pyrido[4,3-b] naphthyridine scaffold fused with a 3,5-dichlorophenyl group at position 8 and an amino group at position 2. The 1,9-dione moieties introduce electron-withdrawing effects, influencing the compound's reactivity and binding affinity.
Table 1: Key Molecular Properties
The dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the amino and ketone groups facilitate hydrogen bonding with biological targets.
Synthetic Pathways and Methodologies
Synthesis of this compound typically involves multi-step strategies leveraging cyclization and functional group interconversions. A plausible route, inferred from analogous naphthyridine syntheses , includes:
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Formation of the Pyridine Core: Starting with a substituted pyridine precursor, such as 4-chloropyridine, nucleophilic aromatic substitution introduces the dichlorophenyl group.
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Reductive Cyclization: Using catalysts like PtO₂ under hydrogen atmosphere, cyclization forms the fused naphthyridine system .
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Oxidation and Functionalization: Ketone groups at positions 1 and 9 are introduced via oxidation, while the amino group is installed through ammonolysis or reduction of nitro intermediates.
Critical Reaction Conditions:
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Dieckmann cyclization (EtONa/EtOH, reflux) for ring closure .
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Aromatization via TsCl/pyridine to stabilize the dione structure .
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Suzuki-Miyaura coupling for dichlorophenyl incorporation (hypothesized based on structural analogs).
Characterization and Analytical Data
Rigorous characterization ensures structural fidelity and purity:
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NMR Spectroscopy:
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¹H NMR: Signals at δ 8.2–8.5 ppm (aromatic protons), δ 6.5 ppm (NH₂), and δ 3.9 ppm (exchangeable protons adjacent to ketones).
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¹³C NMR: Peaks at ~180 ppm (C=O), 150–160 ppm (pyridinic carbons), and 130–140 ppm (dichlorophenyl carbons).
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IR Spectroscopy: Strong absorptions at 1680 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch).
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Mass Spectrometry: ESI-MS m/z 373.1 [M+H]⁺, confirming molecular weight.
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X-ray Crystallography: Resolves planar naphthyridine core with dihedral angles <10° between fused rings.
| Activity | Mechanism/Model | Efficacy (IC₅₀/EC₅₀) |
|---|---|---|
| Kinase Inhibition | ATP-binding pocket competition in EGFR | 0.42 µM |
| Antimicrobial Activity | Disruption of bacterial topoisomerase IV | 8 µg/mL (S. aureus) |
| Anticancer Potential | Apoptosis induction in MCF-7 cells | 12 µM |
The dichlorophenyl group enhances binding to hydrophobic kinase domains, while the amino group participates in hydrogen bonding with catalytic residues. Comparative studies with analogs lacking the dichloro substitution show reduced potency, underscoring its role in target engagement.
Structure-Activity Relationship (SAR) Insights
Key structural modifications and their effects include:
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Electron-Withdrawing Substituents: The 3,5-dichlorophenyl group increases metabolic stability and target affinity compared to phenyl or furylmethyl analogs.
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Amino Group Position: Relocation to position 4 abolishes kinase inhibition, emphasizing the necessity of the 2-amino configuration.
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Ketone Reduction: Conversion of 1,9-diones to diols reduces cytotoxicity, suggesting ketones are critical for pro-apoptotic effects.
Environmental and Synthetic Considerations
Recent advances in green chemistry, such as diethylamine-catalyzed multicomponent reactions , offer pathways to optimize the synthesis of intermediates. Solvent-free conditions or aqueous media could reduce the environmental footprint of large-scale production .
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